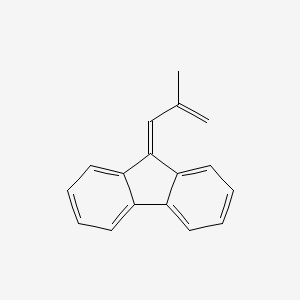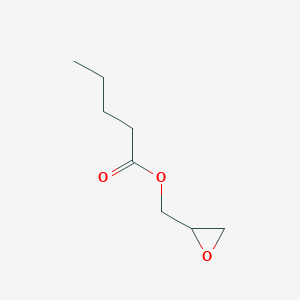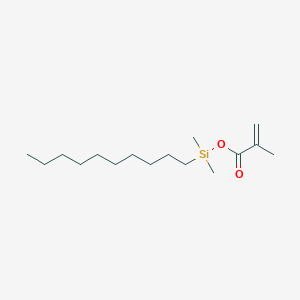
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one is an organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one typically involves the aldol condensation reaction. This reaction is performed under basic or acidic conditions, where an aldehyde and a ketone react to form a β-hydroxy ketone, which can then undergo dehydration to form the α,β-unsaturated ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenone backbone can be reduced to form a saturated ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a saturated ketone.
Scientific Research Applications
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-pentene-2-one: Similar structure but lacks the methoxyphenyl group.
4-Methyl-3-penten-2-one: Contains a methyl group instead of the hydroxy and methoxyphenyl groups.
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one is unique due to the presence of both hydroxy and methoxyphenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
116206-79-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-8(13)12(9(2)14)10-4-6-11(15-3)7-5-10/h4-7,13H,1-3H3 |
InChI Key |
LCOXTDMXHGIGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)


![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
